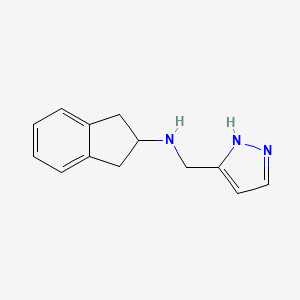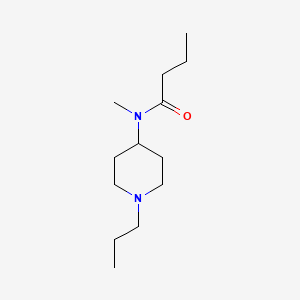
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells. ROS play a crucial role in many physiological and pathological processes, such as inflammation, cancer, and cardiovascular diseases. Therefore, DPI has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine inhibits NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) site, which is essential for ROS generation. By inhibiting NADPH oxidase, this compound reduces ROS production and thereby prevents oxidative damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound can reduce oxidative stress and inflammation in cells and tissues. This compound can also inhibit cancer cell growth and metastasis by reducing ROS production. In addition, this compound can improve endothelial function and reduce blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine is its high potency and specificity for NADPH oxidase inhibition. This compound is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations, such as its potential toxicity and off-target effects. Therefore, careful dose-response studies and controls are necessary when using this compound in lab experiments.
Direcciones Futuras
There are many future directions for research on N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine and its potential therapeutic applications. One direction is to investigate the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Another direction is to explore the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are associated with oxidative stress and inflammation. Furthermore, the development of novel this compound analogs with improved pharmacological properties and selectivity for NADPH oxidase inhibition could lead to new therapeutic opportunities.
Métodos De Síntesis
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine can be synthesized using various methods, including the condensation of 2,3-dihydroindene-2-carboxylic acid with 1-(pyrazol-5-ylmethyl)piperazine, followed by reduction with sodium borohydride. Another method involves the reaction of 2,3-dihydroindene-2-carboxylic acid with hydrazine hydrate and acetic anhydride, followed by condensation with 1-(chloromethyl)pyrazole.
Aplicaciones Científicas De Investigación
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been widely used in scientific research to study the role of ROS in various physiological and pathological processes. For example, this compound has been used to investigate the role of NADPH oxidase in cardiovascular diseases, such as hypertension and atherosclerosis. This compound has also been used to study the role of ROS in cancer progression and metastasis. In addition, this compound has been used to investigate the role of ROS in inflammation and immune responses.
Propiedades
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-11-8-13(7-10(11)3-1)14-9-12-5-6-15-16-12/h1-6,13-14H,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGOJXUZMKQEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)


![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)